molecular formula C18H23NO5 B5764544 dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate

dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate

Cat. No.: B5764544
M. Wt: 333.4 g/mol
InChI Key: QXSDDVMYPMNMLV-UHFFFAOYSA-N
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Description

Dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate is a chemical compound with the molecular formula C18H23NO5 It is known for its unique structure, which includes a cyclopentyl group attached to a propanoyl moiety, linked to a terephthalate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate typically involves the esterification of terephthalic acid derivatives with appropriate alcohols in the presence of catalysts. One common method includes the reaction of dimethyl terephthalate with 3-cyclopentylpropanoic acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to accelerate the reaction. The product is then purified through distillation and recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl terephthalate
  • Dimethyl aminoterephthalate
  • Dimethyl isophthalate

Uniqueness

Dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other terephthalate derivatives may not be suitable.

Properties

IUPAC Name

dimethyl 2-(3-cyclopentylpropanoylamino)benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-23-17(21)13-8-9-14(18(22)24-2)15(11-13)19-16(20)10-7-12-5-3-4-6-12/h8-9,11-12H,3-7,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSDDVMYPMNMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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